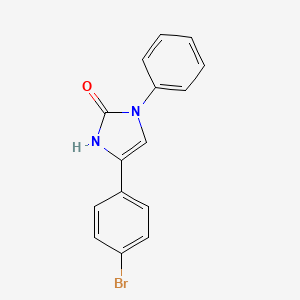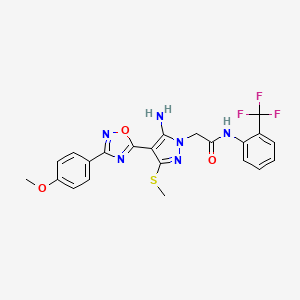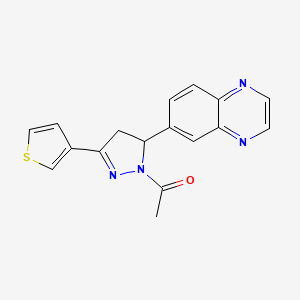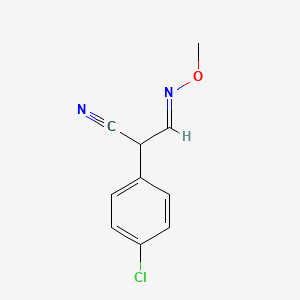
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures, such as 4-Bromophenylacetylene and 4-Bromoacetanilide, are used in laboratory settings . They are part of larger classes of organic compounds known as benzophenones and leucine and derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves base-promoted condensation between α,β-unsaturated ketones and amines . The key intermediate is usually obtained in good yield .Molecular Structure Analysis
The molecular structures of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve S-alkylation, reduction, and other processes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using techniques like NMR, UV/VIS, FTIR, and others .Applications De Recherche Scientifique
Synthesis of Bisamide Derivatives
The compound is utilized in the synthesis of mixed bisamide derivatives. These derivatives are significant due to their potential biological activities, including anticonvulsant, antidepressant, and antimicrobial properties . The process involves the reaction of 4-bromophenyl isocyanate with various diamines to produce compounds that can be further explored for their pharmacological effects.
Pharmaceutical Ingredient Development
As an active pharmaceutical ingredient (API), 5-(4-bromophenyl)-3-phenyl-1H-imidazol-2-one serves as a precursor in the development of new drugs . Its structural framework is conducive to modifications that can lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Chalcone Derivative Formation
The compound is involved in the formation of chalcone derivatives through Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . Chalcones are known for their anti-inflammatory, antifungal, and anticancer activities, making this application particularly valuable in medicinal chemistry research.
S-Alkylation Reactions
In organic synthesis, the compound is used for S-alkylation reactions to produce secondary alcohols with potential as intermediates in the synthesis of more complex molecules . This application is crucial for constructing molecular structures with specific chiral centers.
Dihydropyrimidine Core Construction
The compound’s molecular structure allows for the construction of a dihydropyrimidine (DHPM) core, which is of interest due to its wide spectrum of bioactivities . DHPM derivatives exhibit a range of activities, including antihypertensive and antitumor effects, making them a focus of ongoing research.
Lewis Base Catalysis
It serves as a substrate in Lewis base-catalyzed reactions, particularly in the presence of triethylamine (TEA). These reactions are part of synthetic pathways that lead to the formation of compounds with diverse biological activities .
Cyclocondensation Reactions
The compound is a key player in cyclocondensation reactions, which are essential for creating heterocyclic compounds. These compounds are staples in drug discovery and development due to their stable and versatile structures .
Calcium Channel Modulation
Structural analogs of the compound, particularly those derived from dihydropyrimidine cores, are investigated for their role as calcium channel modulators . This application has implications for the treatment of cardiovascular diseases, showcasing the compound’s potential in therapeutic interventions.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Similar compounds have been found to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been found to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to influence various cellular processes, including cell proliferation, apoptosis, and differentiation .
Action Environment
The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compounds, their interaction with their targets, and their overall efficacy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-bromophenyl)-3-phenyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-8-6-11(7-9-12)14-10-18(15(19)17-14)13-4-2-1-3-5-13/h1-10H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQWWYLOLAEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2976676.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2976677.png)
![N-(3,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2976678.png)
![[(2S)-1-propylpyrrolidin-2-yl]methanamine](/img/structure/B2976680.png)
![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B2976681.png)


![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2976686.png)
![6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B2976687.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyrid yl)]carboxamide](/img/structure/B2976692.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2976693.png)
